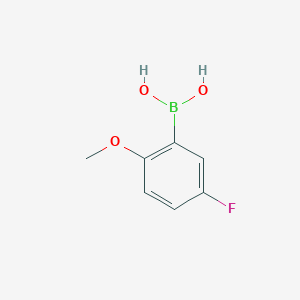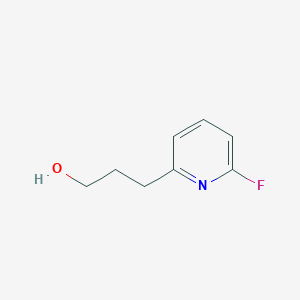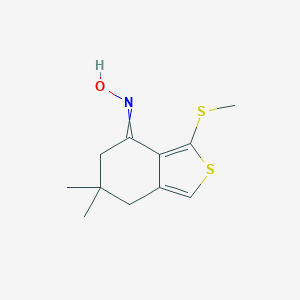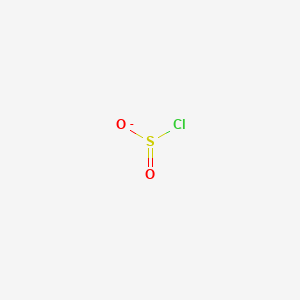
4-(2-Aminoethyl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-2-fluoroaniline is a chemical compound that belongs to the class of fluoroaniline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-2-fluoroaniline has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-2-fluoroaniline is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the induction of oxidative stress and the inhibition of cell proliferation. Additionally, this compound may interact with metal ions in biological systems and form stable complexes, which can be detected through fluorescence.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Aminoethyl)-2-fluoroaniline in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has a low toxicity profile, which makes it suitable for use in biological systems. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Aminoethyl)-2-fluoroaniline. One direction is the further investigation of its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems is an area of interest. Furthermore, the synthesis of new derivatives of 4-(2-Aminoethyl)-2-fluoroaniline with improved solubility and bioactivity is an area of future research. Finally, the application of this compound in material science for the development of new functional materials is an area of interest.
Synthesemethoden
The synthesis of 4-(2-Aminoethyl)-2-fluoroaniline can be achieved through various methods. One of the most common methods is the reductive amination of 2-fluoroaniline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. This method provides a high yield of the desired product and is relatively simple to perform.
Eigenschaften
CAS-Nummer |
180149-20-6 |
|---|---|
Produktname |
4-(2-Aminoethyl)-2-fluoroaniline |
Molekularformel |
C8H11FN2 |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |
InChI-Schlüssel |
JJIWLXXJQYEJKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)F)N |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)F)N |
Synonyme |
Benzeneethanamine, 4-amino-3-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)



![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)





